Methanol-d4 Methanol-d4 Methanol-d4 (CD3OD) is a deuterated NMR solvent useful in NMR-based research and analyses. Absolute infrared absorption intensities of CD3OD have been reported between 8000 and 350cm-1.
Methanol-d4 (CD3OD) is a deuterated NMR solvent containing 0.05% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. Absolute infrared absorption intensities of CD3OD have been reported between 8000 and 350cm-1.
Methanol-d4 (CD3OD) is a deuterated NMR solvent containing 0.1% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. Absolute infrared absorption intensities of CD3OD have been reported between 8000 and 350cm-1.
Methanol-d4 is a deuterated NMR solvent containing 0.03 % (v/v) TMS (trimethylsilane). It is useful in NMR-based research and analyses.
Methanol-d4 (CD3OD) is a deuterated NMR solvent. It is useful in NMR-based research and analyses. Absolute infrared absorption intensities of CD3OD have been reported between 8000 and 350cm-1.1
Methanol-d4 (CD3OD) is a deuterated NMR solvent containing 1% (v/v) TMS (tetramethylsilane). It is useful in NMR-based research and analyses. Absolute infrared absorption intensities of CD3OD have been reported between 8000 and 350 cm-1.
Methanol-d4 is a deuterated compound that is methanol in which all four hydrogen atoms are replaced by deuterium. It is commonly used as a solvent in NMR spectroscopy. It has a role as an amphiprotic solvent.
Brand Name: Vulcanchem
CAS No.: 811-98-3
VCID: VC21102993
InChI: InChI=1S/CH4O/c1-2/h2H,1H3/i1D3,2D
SMILES: CO
Molecular Formula: CH4O
Molecular Weight: 36.066 g/mol

Methanol-d4

CAS No.: 811-98-3

Cat. No.: VC21102993

Molecular Formula: CH4O

Molecular Weight: 36.066 g/mol

* For research use only. Not for human or veterinary use.

Methanol-d4 - 811-98-3

CAS No. 811-98-3
Molecular Formula CH4O
Molecular Weight 36.066 g/mol
IUPAC Name trideuterio(deuteriooxy)methane
Standard InChI InChI=1S/CH4O/c1-2/h2H,1H3/i1D3,2D
Standard InChI Key OKKJLVBELUTLKV-MZCSYVLQSA-N
Isomeric SMILES [2H]C([2H])([2H])O[2H]
SMILES CO
Canonical SMILES CO

Basic Characteristics and Molecular Structure

Definition and Nomenclature

Methanol-d4 is the fully deuterated form of methanol with a molecular formula of CD₄O, often represented as CD₃OD to highlight its structural components. It has a molecular weight of 36.0665 and is also known by several other names including tetradeuteromethanol, (²H₄)methanol, and methan-d3-ol-d . The CAS Registry Number for methanol-d4 is 811-98-3, and its IUPAC Standard InChIKey is OKKJLVBELUTLKV-MZCSYVLQSA-N .

Structural Properties

Methanol-d4 maintains the same molecular geometry as regular methanol but with deuterium atoms replacing all hydrogens. The compound belongs to the point group C₍s₎, as noted in thermodynamic studies . Like normal methanol, it has twelve normal vibrational modes, with eight having a' symmetry and four with a" symmetry. The molecular structure parameters are generally considered identical to those of regular methanol (CH₃OH), with the primary difference being the isotopic substitution .

Physical and Chemical Properties

Physical State and Appearance

At room temperature, methanol-d4 exists as a colorless liquid, similar to its non-deuterated counterpart . This characteristic makes it practical for use as a solvent in various laboratory applications.

Thermodynamic and Physical Properties

The key physical properties of methanol-d4 are summarized in the following table:

PropertyValueConditions
Melting point-99 °C-
Boiling point65.4 °CLiterature value
Density0.888 g/mLAt 25 °C
Vapor pressure129 hPaAt 20 °C
Flash point52 °F-
Specific gravity0.89-
Explosive limit5.5-36.5% (V)-

Source: ChemicalBook

These properties are similar to those of non-deuterated methanol but with subtle differences due to the isotope effect. The deuterium substitution affects vibrational frequencies and thermodynamic properties, leading to slight variations in physical behavior compared to regular methanol .

Solubility Profile

Methanol-d4 demonstrates excellent solubility characteristics, being miscible with water, ethanol, ether, acetone, and chloroform . This broad solubility profile contributes to its versatility as a solvent in various analytical applications.

Synthesis Methods

Laboratory Preparation

A detailed preparation method for methanol-d4 involves the reaction of deuterium gas with carbon monoxide. The specific procedure involves:

  • Premixing deuterium gas and carbon monoxide in a 1:1 volume ratio (specifically, 2 kg of deuterium gas and 14 kg of carbon monoxide, totaling 16 kg)

  • Conducting the reaction under 5.5 MPa pressure at a speed of 2L/s

  • Passing the gas mixture through a catalyst bed consisting of gold oxide, platinum oxide, and rhodium oxide in a mass ratio of 1:3:2

  • Maintaining a temperature between 210-380°C

  • Allowing continuous circulation for 24 hours

  • Separating and rectifying the reaction solution to obtain methanol-d4

This method reportedly yields 3.2 kg of methanol-d4 with a yield of 35.5% and purity of 99.8% .

Applications in Research and Industry

Spectroscopic Applications

Methanol-d4 finds its primary application as a solvent in nuclear magnetic resonance (NMR) spectroscopy. It is particularly valuable because:

  • The deuterated nature minimizes interfering signals in proton NMR spectra

  • It provides a deuterium lock signal for the spectrometer

  • It has the highest isotopic enrichment, which prevents interference with the desired level of detection

Additionally, methanol-d4 is used in other spectroscopic techniques including UV/VIS and infrared spectroscopy. The absolute infrared absorption intensities of CD₃OD have been reported between 8000 and 350 cm⁻¹ .

Chemical Research Applications

Beyond its role as a spectroscopic solvent, methanol-d4 serves specific research purposes:

  • As a reagent to analyze the rate of exchange of methoxyl groups in compounds such as camphor and norcamphor dimethyl ketals

  • As a substrate in catalytic studies, such as those investigating decomposition reactions on metal surfaces

  • As a model compound for understanding isotope effects in chemical reactions

Chemical Reactions and Behavior

Catalyzed Decomposition

Research has shown that methanol-d4 undergoes specific decomposition pathways when adsorbed on catalytic surfaces. For example, on vanadium nanoclusters supported on Al₂O₃/NiAl(100), methanol-d4 decomposes through:

  • Formation of methoxy-d3 (CD₃O*) at temperatures between 175-225 K

  • Subsequent cleavage of the C-O bond, yielding methyl-d3 (CD₃*) at temperatures ≥350 K

These studies provide valuable insights into catalytic mechanisms relevant to industrial processes involving methanol.

Ion Clustering Reactions

Methanol-d4 participates in various ion clustering reactions, including:

CD₃O⁻ + CD₄O = C₂HD₇O₂⁻

For this reaction, thermodynamic parameters have been measured:

  • ΔᵣH° = 118 ± 4.2 kJ/mol

  • ΔᵣG° = 84.5 ± 4.2 kJ/mol

Such data is valuable for understanding solution chemistry and solvation processes involving deuterated species.

Thermodynamic Properties

Ideal Gas Thermodynamic Functions

Comprehensive thermodynamic studies have been conducted on methanol-d4 (CD₃OD) alongside other isotopologues of methanol. These studies examine the ideal gas thermodynamic functions and provide important data for chemical engineering and theoretical chemistry applications . The calculations typically consider molecular parameters like rotational constants and vibrational frequencies, which differ between deuterated and non-deuterated species due to the isotope effect.

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